REACTION_CXSMILES
|
[H-].[Na+].[OH:3][C:4]1[CH:13]=[CH:12][C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=1.[CH3:14][O:15][CH2:16]Cl>CN(C=O)C.O>[CH3:14][O:15][CH2:16][O:3][C:4]1[CH:13]=[CH:12][C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=1 |f:0.1|
|
Name
|
solid
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
138.7 mmol
|
Type
|
reactant
|
Smiles
|
OC1=CC2=CC=CC=C2C=C1
|
Name
|
|
Quantity
|
17.8 g
|
Type
|
reactant
|
Smiles
|
COCCl
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
under stirring for 4 h at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred for 10 additional hours
|
Type
|
EXTRACTION
|
Details
|
the organic part was extracted with 3 times 50 mL of CH2Cl2
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed twice with 500 mL of water, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
The solution was evaporated
|
Type
|
CUSTOM
|
Details
|
dried in vacuum at a temperature of 80° C.
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
COCOC1=CC2=CC=CC=C2C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 133.3 mmol | |
AMOUNT: MASS | 25.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 96.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |